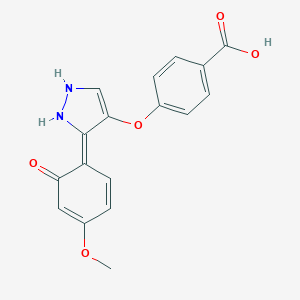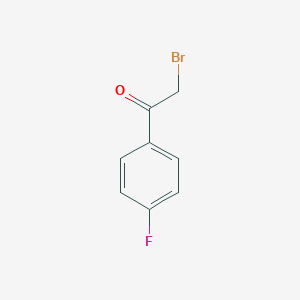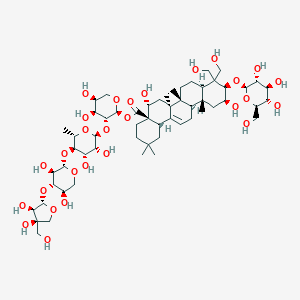
プラチコジンD
説明
この化合物は、抗炎症作用、抗がん作用、抗ウイルス作用、抗肥満作用など、さまざまな薬理作用について広く研究されています .
2. 製法
合成経路と反応条件: プラチコジンDは、主にツリガネソウの根から抽出されます。抽出プロセスには、根を乾燥させ、エタノールまたはメタノールを使用して溶媒抽出を行うことが含まれます。 抽出物はその後、高性能液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製され、this compoundが単離されます .
工業的生産方法: this compoundの工業的生産には、ツリガネソウの大規模栽培と、化合物を抽出するための機械的処理が含まれます。根は通常、サポニン含有量を維持するために制御された温度で乾燥されます。 乾燥させた根は、その後、溶媒抽出と精製プロセスにかけられ、高純度のthis compoundが得られます .
科学的研究の応用
Platycodin D has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of novel saponin derivatives with potential therapeutic applications.
Biology: Platycodin D is studied for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction.
Medicine: It has shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions. .
Industry: Platycodin D is used in the formulation of health supplements and cosmetics due to its anti-inflammatory and antioxidant properties
作用機序
プラチコジンDは、複数の分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Platycodin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase .
Cellular Effects
Platycodin D has significant effects on various types of cells and cellular processes. It improves glucose and insulin tolerance levels, maintains glucose homeostasis, and decreases the decomposition of hepatic glycogen . It also reduces hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .
Molecular Mechanism
At the molecular level, Platycodin D exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The results of molecular docking showed that Platycodin D may have a potential direct effect on AMPK and other key glycolipid metabolism proteins .
Dosage Effects in Animal Models
The effects of Platycodin D vary with different dosages in animal models. For instance, Platycodin D treatment (2.5 and 5.0 mg kg −1) improved high-fat diet-induced body weight gain in mice .
Metabolic Pathways
Platycodin D is involved in several metabolic pathways. It decreases the whole-body lipid levels, including total cholesterol, triglycerides, and high-density lipoprotein, and reduces the hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .
準備方法
Synthetic Routes and Reaction Conditions: Platycodin D is primarily obtained through extraction from the roots of Platycodon grandiflorum. The extraction process involves drying the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Platycodin D .
Industrial Production Methods: Industrial production of Platycodin D involves large-scale cultivation of Platycodon grandiflorum, followed by mechanical processing to extract the compound. The roots are typically dried at controlled temperatures to preserve the saponin content. The dried roots are then subjected to solvent extraction and purification processes to obtain Platycodin D in high purity .
化学反応の分析
反応の種類: プラチコジンDは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、薬理作用を高めるために構造を修飾する上で重要です。
一般的な試薬と条件:
酸化: this compoundは、制御された条件下で、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して行うことができます。
主要な生成物: これらの反応から生成される主要な生成物には、this compoundのさまざまな誘導体が含まれており、生物活性が強化または変化している可能性があります .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用があります。
類似化合物との比較
プラチコジンDは、幅広い生物活性を有するため、トリテルペノイドサポニンの中では独特です。類似の化合物には、次のようなものがあります。
プラチコジンD2: ツリガネソウから得られるもう1つのサポニンで、同様の抗がん作用があります.
プラチコシドE: this compoundの前駆体であり、酵素的にthis compoundに変換することができます.
プラチコジンD3: 治療の可能性を秘めた別の誘導体です.
This compoundは、その強力な抗がん作用と抗ウイルス作用により、さらなる研究開発のための貴重な化合物となっています。
特性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBWUNOAQPMRBA-NDTOZIJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021773 | |
| Record name | Platycodin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-68-8 | |
| Record name | Platycodin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platycodin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platycodin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58479-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATYCODIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWJ06TA2GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


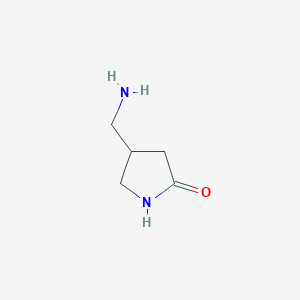
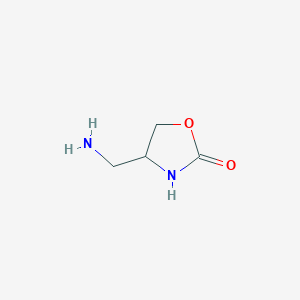
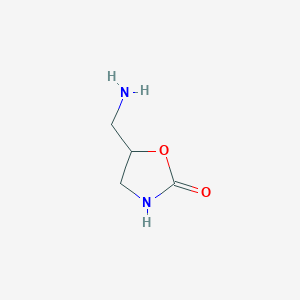
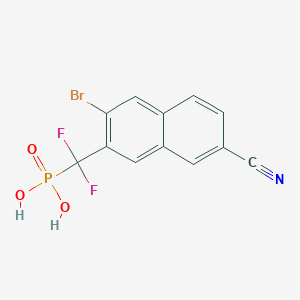
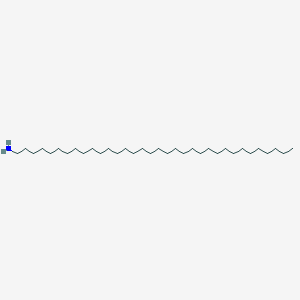
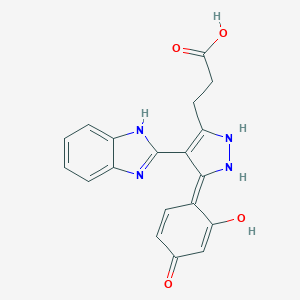
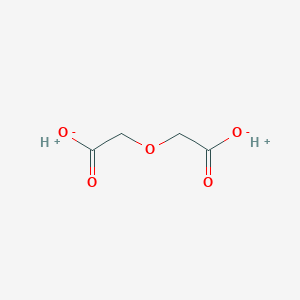
![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)
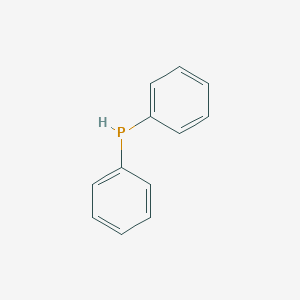
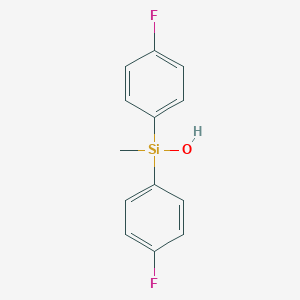
![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid](/img/structure/B32564.png)
